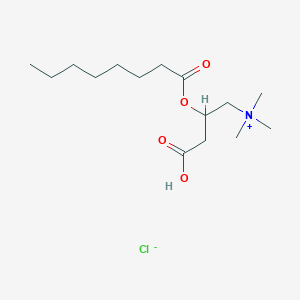

Octanoylcarnitine chloride

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

(3-carboxy-2-octanoyloxypropyl)-trimethylazanium;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29NO4.ClH/c1-5-6-7-8-9-10-15(19)20-13(11-14(17)18)12-16(2,3)4;/h13H,5-12H2,1-4H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYMFUYYXIJGKKU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3671-77-0 (Parent) |

Source

|

| Record name | Octanoylcarnitine chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014919358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

323.85 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14919-35-8 |

Source

|

| Record name | Octanoylcarnitine chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014919358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

The Pivotal Role of Octanoylcarnitine Chloride in Cellular Energetics: A Technical Guide to its Function in Fatty Acid Oxidation

For Immediate Release

A Deep Dive into the Metabolic Significance of Octanoylcarnitine Chloride in Fatty Acid Oxidation

[City, State] – [Date] – Researchers, scientists, and professionals in drug development now have access to a comprehensive technical guide detailing the critical role of this compound in fatty acid oxidation (FAO). This document provides an in-depth analysis of its metabolic functions, supported by quantitative data, detailed experimental protocols, and novel pathway visualizations, to facilitate a deeper understanding and spur further innovation in metabolic research and therapeutic development.

Octanoylcarnitine, an acylcarnitine, is a key intermediate in the metabolism of medium-chain fatty acids. Its primary function is to facilitate the transport of octanoyl moieties across the inner mitochondrial membrane, a crucial step for their subsequent breakdown through β-oxidation to produce ATP. This process is fundamental for energy homeostasis, particularly in tissues with high energy demands such as the heart and skeletal muscle.

Core Functions and Metabolic Pathways

Octanoylcarnitine is formed from octanoyl-CoA and L-carnitine, a reaction catalyzed by carnitine acyltransferases. While long-chain fatty acids are dependent on the well-established carnitine shuttle, involving carnitine palmitoyltransferase I (CPT1) and carnitine palmitoyltransferase II (CPT2), the metabolism of medium-chain fatty acids like octanoate exhibits distinct characteristics.

A significant aspect of octanoylcarnitine metabolism is its involvement with carnitine octanoyltransferase (CROT), a peroxisomal enzyme.[1] Very long-chain fatty acids undergo initial β-oxidation in peroxisomes, generating medium-chain acyl-CoAs such as octanoyl-CoA. CROT then converts octanoyl-CoA to octanoylcarnitine, enabling its transport out of the peroxisome to the mitochondria for complete oxidation.[1]

Furthermore, compelling evidence suggests a CPT2-independent pathway for octanoylcarnitine oxidation in heart and skeletal muscle.[2] This alternative route is of particular interest in the context of CPT2 deficiency, a common long-chain fatty acid oxidation disorder (LC-FAOD).

Quantitative Insights into Octanoylcarnitine Metabolism

The study of octanoylcarnitine has yielded significant quantitative data that underscores its metabolic importance and therapeutic potential.

Recent studies have highlighted the superior bioavailability of oral octanoylcarnitine (C8-carnitine) compared to triheptanoin, a medium-chain triglyceride therapeutic. In mouse models of LC-FAODs, C8-carnitine demonstrated twice the oral bioavailability.[1][3] A single oral dose of octanoylcarnitine was also shown to significantly improve grip strength and treadmill endurance in these models.[1][3]

Oxidation rates of octanoylcarnitine vary significantly across different tissues. In isolated mitochondria, the heart and skeletal muscle exhibit approximately four-fold greater oxidative rates for octanoylcarnitine compared to the liver, highlighting the importance of this substrate for tissues with high and continuous energy demands.[2]

The clinical relevance of octanoylcarnitine is further emphasized by its use as a biomarker. In newborn screening, elevated levels of octanoylcarnitine in dried blood spots are a key indicator of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.

Table 1: Quantitative Data on Octanoylcarnitine Metabolism

| Parameter | Value | Species/System | Reference |

| Bioavailability | |||

| Oral Octanoylcarnitine vs. Triheptanoin | 2x higher | Mouse models of LC-FAODs | [1][3] |

| In Vivo Efficacy | |||

| Effect on Grip Strength (single dose) | Significant increase | Mouse models of LC-FAODs | [1][3] |

| Effect on Treadmill Endurance (single dose) | Significant increase | Mouse models of LC-FAODs | [1][3] |

| Tissue-Specific Oxidation Rates | |||

| Heart vs. Liver (Octanoylcarnitine) | ~4-fold higher | Isolated mouse mitochondria | [2] |

| Skeletal Muscle vs. Liver (Octanoylcarnitine) | Significantly higher | Isolated mouse mitochondria | [2] |

| Clinical Biomarker Levels | |||

| Octanoylcarnitine in Healthy Newborns | < 0.22 µmol/L | Human dried blood spots | |

| Octanoylcarnitine in MCAD Deficient Newborns | Median: 8.4 µmol/L (range: 3.1-28.3) | Human dried blood spots | |

| Enzyme Kinetics (Carnitine Octanoyltransferase - CROT) | |||

| Km for Octanoyl-CoA | 15 µM | Mouse liver peroxisomes | [1] |

| Km for L-Carnitine | 130 µM | Mouse liver peroxisomes | [1] |

| Km for Octanoylcarnitine (reverse reaction) | 100 µM | Mouse liver peroxisomes | [1] |

| Km for CoASH (reverse reaction) | 110 µM | Mouse liver peroxisomes | [1] |

| Vmax with Octanoyl-CoA | 100% (relative) | Mouse liver peroxisomes | [1] |

| Vmax with Palmitoyl-CoA | 26% (relative to Octanoyl-CoA) | Mouse liver peroxisomes | [1] |

| Vmax with Acetyl-CoA | 8% (relative to Octanoyl-CoA) | Mouse liver peroxisomes | [1] |

Visualizing the Metabolic Pathways

To provide a clearer understanding of the complex processes involving octanoylcarnitine, the following diagrams illustrate the key signaling pathways and experimental workflows.

Figure 1: Overview of the Carnitine Shuttle for Long-Chain Fatty Acid Oxidation.

Figure 2: Role of CROT in Peroxisomal β-Oxidation and Mitochondrial Shuttling.

Figure 3: General Experimental Workflow for Investigating Octanoylcarnitine's Role.

Detailed Experimental Protocols

To ensure reproducibility and facilitate further research, this guide provides detailed methodologies for key experiments.

Protocol 1: Radiometric Measurement of Fatty Acid Oxidation

This protocol measures the rate of FAO by quantifying the production of radiolabeled acid-soluble metabolites (ASMs) from a 14C-labeled fatty acid substrate.

Materials:

-

Cells or tissue homogenates

-

[1-14C]Octanoate

-

L-Carnitine

-

Coenzyme A

-

ATP

-

Reaction buffer (e.g., Krebs-Ringer bicarbonate)

-

Perchloric acid

-

Scintillation cocktail and counter

Procedure:

-

Cell/Tissue Preparation: Culture cells to confluence or prepare fresh tissue homogenates.

-

Reaction Mixture: Prepare a reaction mixture containing the reaction buffer, [1-14C]octanoate, L-carnitine, coenzyme A, and ATP.

-

Incubation: Add the cell or tissue preparation to the reaction mixture and incubate at 37°C for a defined period (e.g., 1-2 hours).

-

Termination: Stop the reaction by adding ice-cold perchloric acid. This precipitates macromolecules and non-metabolized long-chain fatty acids.

-

Separation: Centrifuge the samples to pellet the precipitate. The supernatant contains the radiolabeled ASMs.

-

Quantification: Measure the radioactivity in an aliquot of the supernatant using a scintillation counter.

-

Data Analysis: Calculate the rate of fatty acid oxidation as nanomoles of [1-14C]octanoate converted to ASMs per minute per milligram of protein.

Protocol 2: Seahorse XF Analyzer Fatty Acid Oxidation Assay

This method assesses FAO by measuring the oxygen consumption rate (OCR) in real-time.

Materials:

-

Seahorse XF Analyzer and consumables

-

Adherent cells

-

Seahorse XF Base Medium

-

L-Carnitine

-

Octanoate-BSA conjugate

-

Inhibitors (e.g., etomoxir for CPT1)

Procedure:

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

-

Assay Medium Preparation: Prepare the assay medium by supplementing Seahorse XF Base Medium with L-carnitine and the octanoate-BSA substrate.

-

Cell Preparation: One hour before the assay, replace the culture medium with the prepared assay medium and incubate the cells at 37°C in a non-CO2 incubator.

-

Instrument Setup: Calibrate the Seahorse XF Analyzer.

-

Assay Execution: Place the cell culture plate in the analyzer and measure the basal OCR. Inject this compound and/or inhibitors and monitor the changes in OCR.

-

Data Analysis: The Seahorse software calculates OCR in real-time. A decrease in OCR upon the addition of an inhibitor like etomoxir, after stimulation with octanoylcarnitine, indicates the contribution of CPT1-dependent FAO to the total respiration.

Protocol 3: Carnitine Octanoyltransferase (CROT) Enzyme Activity Assay

This spectrophotometric assay measures the activity of CROT by monitoring the production of CoA-SH, which reacts with a chromogenic reagent.

Materials:

-

Purified CROT enzyme or cell/tissue lysate

-

Octanoyl-CoA

-

L-Carnitine

-

DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))

-

Reaction buffer (e.g., Tris-HCl, pH 8.0)

-

Spectrophotometer

Procedure:

-

Reaction Mixture: Prepare a reaction mixture in a cuvette containing the reaction buffer and DTNB.

-

Substrate Addition: Add octanoyl-CoA and L-carnitine to the cuvette.

-

Enzyme Addition: Initiate the reaction by adding the CROT enzyme preparation.

-

Measurement: Immediately monitor the increase in absorbance at 412 nm, which corresponds to the formation of the yellow-colored 2-nitro-5-thiobenzoate (TNB) as CoA-SH reacts with DTNB.

-

Data Analysis: Calculate the enzyme activity based on the initial rate of absorbance change and the molar extinction coefficient of TNB.

Conclusion and Future Directions

This compound is a vital metabolite in fatty acid oxidation, with distinct roles in both peroxisomal and mitochondrial metabolism. Its unique transport mechanisms and tissue-specific oxidation rates make it a compelling target for further research, particularly in the context of metabolic disorders such as LC-FAODs and MCAD deficiency. The methodologies and data presented in this guide are intended to provide a solid foundation for researchers to explore the multifaceted role of octanoylcarnitine and to develop novel therapeutic strategies targeting fatty acid metabolism. Future investigations should focus on elucidating the precise molecular players in the CPT2-independent transport of octanoylcarnitine in muscle and further exploring its therapeutic efficacy in clinical settings.

References

- 1. researchgate.net [researchgate.net]

- 2. Carnitine O-octanoyltransferase is a novel contributing factor in vascular calcification via promoting fatty acid metabolism and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oral octanoylcarnitine alleviates exercise intolerance in mouse models of long-chain fatty acid oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Medium-Chain Acylcarnitines in Cellular Metabolism and Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Medium-chain acylcarnitines (MCACs), once viewed primarily as intermediates in the mitochondrial β-oxidation of fatty acids, are emerging as critical signaling molecules and biomarkers in a range of physiological and pathophysiological states. Comprising a carnitine molecule esterified to a medium-chain fatty acid (typically 6 to 12 carbons in length), these compounds are integral to cellular energy homeostasis. Dysregulation of MCAC metabolism is increasingly implicated in metabolic disorders such as type 2 diabetes, cardiovascular disease, and inborn errors of metabolism. This technical guide provides an in-depth exploration of the core biological functions of MCACs, detailed experimental protocols for their study, and a summary of key quantitative data to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Core Biological Functions of Medium-Chain Acylcarnitines

Medium-chain acylcarnitines are central to cellular energy metabolism, primarily through their role in the transport of medium-chain fatty acids into the mitochondrial matrix for β-oxidation.[1] This process, known as the carnitine shuttle, is essential for tissues with high energy demands, such as skeletal muscle and the heart.[2] Beyond this canonical function, MCACs are involved in a variety of other cellular processes.

1.1. Mitochondrial Fatty Acid Oxidation:

The primary and most well-understood function of acylcarnitines is their role in the transport of fatty acids across the inner mitochondrial membrane.[3] Long-chain fatty acids require the carnitine shuttle to enter the mitochondria, whereas medium-chain fatty acids can cross the mitochondrial membrane more readily. However, the formation of medium-chain acylcarnitines is still a crucial step in their metabolism. Once inside the mitochondrial matrix, the acyl group is transferred from carnitine to coenzyme A (CoA) to form acyl-CoA, which then enters the β-oxidation spiral.[1] This process generates acetyl-CoA, which fuels the tricarboxylic acid (TCA) cycle and subsequent ATP production through oxidative phosphorylation.[1]

1.2. Cellular Signaling and Metabolic Regulation:

Emerging evidence suggests that MCACs are not merely metabolic intermediates but also act as signaling molecules.[4] They have been shown to influence key signaling pathways involved in inflammation and metabolic regulation. For instance, certain acylcarnitines can activate pro-inflammatory signaling pathways, potentially contributing to the low-grade chronic inflammation associated with insulin resistance and type 2 diabetes.[5][6] Studies have shown that specific medium- and long-chain acylcarnitines can induce the expression of pro-inflammatory cytokines.[5][6] Furthermore, elevated levels of MCACs have been associated with impaired insulin signaling and pancreatic β-cell dysfunction.[7]

1.3. Biomarkers of Metabolic Disease:

The concentration of acylcarnitines in biological fluids such as plasma and urine can serve as a valuable biomarker for various metabolic disorders.[8] Inborn errors of metabolism, such as medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, are characterized by the accumulation of specific acylcarnitines.[9][10] In MCAD deficiency, the inability to properly metabolize medium-chain fatty acids leads to a buildup of octanoylcarnitine (C8) and decanoylcarnitine (C10), which can be detected by newborn screening.[11] Additionally, altered acylcarnitine profiles have been linked to more complex diseases, including type 2 diabetes, cardiovascular disease, and non-alcoholic fatty liver disease, reflecting underlying mitochondrial dysfunction and incomplete fatty acid oxidation.[12][13][14]

Quantitative Data on Medium-Chain Acylcarnitines

The following tables summarize key quantitative data related to medium-chain acylcarnitines from various studies. This information provides a comparative overview for researchers.

Table 1: Plasma Concentrations of Medium-Chain Acylcarnitines in Health and Disease

| Acylcarnitine | Condition | Concentration (µM) | Reference |

| Octanoylcarnitine (C8) | Healthy Control | < 0.3 | [10] |

| MCAD Deficiency | > 0.3 | [10] | |

| Type 2 Diabetes | Elevated vs. Controls | [5] | |

| Decanoylcarnitine (C10) | Healthy Control | Variable | |

| MCAD Deficiency | Elevated | [11] | |

| Type 2 Diabetes | Elevated vs. Controls | [5] | |

| Dodecanoylcarnitine (C12) | Type 2 Diabetes | Elevated vs. Controls | [5] |

Table 2: Parameters for Acylcarnitine Analysis by Tandem Mass Spectrometry

| Parameter | Method | Value/Setting | Reference |

| Ionization Mode | Electrospray Ionization (ESI) | Positive | [15] |

| MS/MS Scan Type | Precursor Ion Scan | m/z 85 | [15] |

| Multiple Reaction Monitoring (MRM) | Analyte-specific transitions | [16] | |

| Derivatization Agent | 3N HCl in n-butanol | - | [17] |

| Internal Standards | Deuterated Acylcarnitines | Various | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of medium-chain acylcarnitines.

3.1. Quantification of Acylcarnitines in Plasma by LC-MS/MS

This protocol is adapted for the analysis of acylcarnitines from plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Materials:

-

Plasma (collected in EDTA or heparin tubes)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Deuterated internal standard mixture in methanol

-

n-Butanol

-

Acetyl chloride or 3N HCl in n-butanol

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator or vacuum concentrator

-

LC-MS/MS system

-

-

Procedure:

-

Sample Preparation:

-

Pipette 10-50 µL of plasma into a microcentrifuge tube.

-

Add 3 volumes of cold acetonitrile containing the deuterated internal standards for protein precipitation.[15]

-

Vortex the mixture vigorously for 30 seconds.

-

Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.[15]

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

-

-

Derivatization (Butylation):

-

Reconstitution and Analysis:

-

Reconstitute the dried residue in a suitable solvent, such as methanol/water.[18]

-

Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

-

Perform analysis using a suitable chromatographic method and MS/MS detection, typically in precursor ion scan mode for the common fragment ion at m/z 85 or in MRM mode for specific acylcarnitine transitions.[15][16]

-

-

3.2. Cellular Assays for Investigating the Effects of Acylcarnitines

This protocol outlines a general procedure for treating cells with acylcarnitines to study their effects on cellular processes like inflammation.

-

Materials:

-

Cell line of interest (e.g., RAW 264.7 macrophages)

-

Cell culture medium and supplements

-

Acylcarnitine stock solution (e.g., l-C14 carnitine)

-

Multi-well cell culture plates

-

Reagents for downstream analysis (e.g., ELISA kits for cytokine measurement, antibodies for Western blotting)

-

-

Procedure:

-

Cell Seeding:

-

Seed the cells in a multi-well plate at an appropriate density and allow them to adhere overnight.

-

-

Cell Treatment:

-

Prepare working solutions of the acylcarnitine in cell culture medium at the desired concentrations (e.g., 5-25 µM for l-C14 carnitine).[5]

-

Remove the old medium from the cells and replace it with the medium containing the acylcarnitine or a vehicle control.

-

Incubate the cells for the desired period (e.g., 18-24 hours for cytokine secretion).[19]

-

-

Downstream Analysis:

-

Cytokine Measurement (ELISA): Collect the cell culture supernatant and perform an ELISA to quantify the concentration of secreted cytokines (e.g., IL-6, TNF-α) according to the manufacturer's instructions.[19]

-

Western Blotting for Signaling Pathway Activation: Lyse the cells and perform Western blotting to detect the phosphorylation of key signaling proteins (e.g., JNK, ERK) to assess the activation of pro-inflammatory pathways.[5][19]

-

-

Visualization of Key Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate core concepts related to medium-chain acylcarnitine biology.

References

- 1. Acylcarnitine Functions and Analysis Methods - Creative Proteomics [creative-proteomics.com]

- 2. mdpi.com [mdpi.com]

- 3. Carnitine and acylcarnitines: pharmacokinetic, pharmacological and clinical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Medium Chain Acylcarnitines Dominate the Metabolite Pattern in Humans under Moderate Intensity Exercise and Support Lipid Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acylcarnitines activate proinflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acylcarnitines activate proinflammatory signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Elevated Medium-Chain Acylcarnitines Are Associated With Gestational Diabetes Mellitus and Early Progression to Type 2 Diabetes and Induce Pancreatic β-Cell Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Acylcarnitine: Structure, Metabolism, Functions, and Advanced Analysis Techniques - MetwareBio [metwarebio.com]

- 9. droracle.ai [droracle.ai]

- 10. Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency: diagnosis by acylcarnitine analysis in blood - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Medium‐chain Acyl‐COA dehydrogenase deficiency: Pathogenesis, diagnosis, and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. ovid.com [ovid.com]

- 14. Frontiers | The Association Between Acylcarnitine Metabolites and Cardiovascular Disease in Chinese Patients With Type 2 Diabetes Mellitus [frontiersin.org]

- 15. benchchem.com [benchchem.com]

- 16. Tandem Mass Spectrometry for the Analysis of Plasma/Serum Acylcarnitines for the Diagnosis of Certain Organic Acidurias and Fatty Acid Oxidation Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 18. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

An In-depth Technical Guide to Octanoylcarnitine Chloride: Chemical Properties, Structure, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octanoylcarnitine chloride, a medium-chain acylcarnitine, is a pivotal intermediate in cellular energy metabolism. It is formed by the esterification of L-carnitine with octanoic acid and plays an essential role in the transport of fatty acids across the inner mitochondrial membrane for subsequent β-oxidation. This process is fundamental for energy production, particularly in tissues with high energy demands such as cardiac and skeletal muscle. Aberrant levels of octanoylcarnitine are indicative of several inherited metabolic disorders, making it a crucial biomarker in clinical diagnostics. This technical guide provides a comprehensive overview of the chemical properties, structure, and biological significance of this compound, along with detailed experimental methodologies for its synthesis and analysis.

Chemical Properties and Structure

This compound is a white, solid, synthetic compound.[1] It is a homolog of acetylcarnitine chloride and is classified as an O-acylcarnitine.[2]

Structure

The chemical structure of this compound consists of a carnitine molecule esterified with an octanoyl group. The IUPAC name for the racemic mixture is (3-carboxy-2-octanoyloxypropyl)-trimethylazanium;chloride.[1]

-

Molecular Weight: 323.86 g/mol [2]

-

CAS Number: 14919-35-8 (for the racemic mixture, (±)-Octanoylcarnitine chloride)[1][2]

Table 1: Structural Identifiers for (±)-Octanoylcarnitine Chloride

| Identifier | Value | Source(s) |

| IUPAC Name | (3-carboxy-2-octanoyloxypropyl)-trimethylazanium;chloride | [1] |

| SMILES | CCCCCCCC(=O)OC(CC(=O)O)C--INVALID-LINK--(C)C.[Cl-] | [1] |

| InChI | InChI=1S/C15H29NO4.ClH/c1-5-6-7-8-9-10-15(19)20-13(11-14(17)18)12-16(2,3)4;/h13H,5-12H2,1-4H3;1H | [1] |

| InChIKey | MYMFUYYXIJGKKU-UHFFFAOYSA-N | [1] |

Physicochemical Properties

This compound is soluble in water and dimethyl sulfoxide (DMSO).[1][2]

Table 2: Physicochemical Properties of (±)-Octanoylcarnitine Chloride

| Property | Value | Source(s) |

| Physical State | Solid | [1] |

| Appearance | White solid | |

| Solubility in Water | Soluble up to 100 mM | [1][2] |

| Solubility in DMSO | Soluble up to 100 mM | [1][2] |

| Storage Conditions | Desiccate at room temperature or -20°C for long-term storage | [1][2] |

Biological Significance and Signaling Pathways

Octanoylcarnitine is a key metabolite in the transport of medium-chain fatty acids into the mitochondrial matrix, a process known as the carnitine shuttle. This shuttle is essential for the subsequent β-oxidation of fatty acids to produce acetyl-CoA, which then enters the citric acid cycle for ATP production.[3][4]

The Carnitine Shuttle

The carnitine shuttle involves a series of enzymatic steps to transport acyl-CoAs from the cytoplasm into the mitochondria.

Mitochondrial β-Oxidation

Once inside the mitochondrial matrix, octanoyl-CoA undergoes β-oxidation, a four-step cyclical process that shortens the fatty acyl chain by two carbons in each cycle, producing acetyl-CoA, FADH₂, and NADH.

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of O-acylcarnitines involves the reaction of L-carnitine hydrochloride with an activated form of the corresponding fatty acid, such as an acyl chloride.

Materials:

-

L-carnitine hydrochloride

-

Octanoyl chloride (or octanoic acid and thionyl chloride)

-

Anhydrous solvent (e.g., trifluoroacetic acid)

-

Diethyl ether (cold)

Protocol:

-

Activation of Octanoic Acid (if starting from the acid):

-

In a fume hood, cautiously add thionyl chloride to octanoic acid in a flask equipped with a reflux condenser.

-

Gently heat the mixture to initiate the reaction, which will produce octanoyl chloride and evolve SO₂ and HCl gases.

-

After the reaction subsides, remove the excess thionyl chloride by distillation.

-

-

Esterification:

-

Dissolve L-carnitine hydrochloride in a minimal amount of an anhydrous solvent like trifluoroacetic acid.

-

Slowly add the octanoyl chloride to the carnitine solution with constant stirring.

-

Allow the reaction to proceed at room temperature or with gentle warming until completion, which can be monitored by thin-layer chromatography (TLC).

-

-

Purification:

-

Precipitate the crude this compound by adding cold diethyl ether to the reaction mixture.

-

Collect the precipitate by filtration and wash it several times with cold diethyl ether to remove unreacted starting materials and byproducts.

-

Dry the purified product under vacuum.

-

Analysis of this compound

1. High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This is the most common and sensitive method for the quantification of octanoylcarnitine in biological matrices.

Sample Preparation (from Plasma):

-

Protein Precipitation: To a small volume of plasma (e.g., 50 µL), add a 3- to 4-fold excess of cold acetonitrile containing a known concentration of an isotopically labeled internal standard (e.g., octanoyl-d₃-carnitine).

-

Vortex and Centrifuge: Vortex the mixture vigorously to precipitate proteins and then centrifuge at high speed (e.g., >10,000 x g) to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant for analysis. The supernatant can be dried down and reconstituted in the initial mobile phase if concentration is needed.

HPLC Conditions (Illustrative):

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the acylcarnitines.

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM). The precursor ion for octanoylcarnitine ([M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to confirm the structure of synthesized this compound.

Sample Preparation:

-

Dissolve a sufficient amount of the purified this compound in a deuterated solvent such as deuterium oxide (D₂O) or methanol-d₄.

-

Transfer the solution to an NMR tube.

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

The resulting spectra should be consistent with the known chemical shifts and coupling patterns for the protons and carbons in the octanoylcarnitine structure.

3. Infrared (IR) Spectroscopy

IR spectroscopy can provide information about the functional groups present in the molecule.

Sample Preparation:

-

Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk.

-

Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

Data Analysis:

-

The IR spectrum is expected to show characteristic absorption bands for the ester carbonyl group (C=O stretch), the carboxylic acid O-H and C=O stretches, C-H stretches of the alkyl chain, and the quaternary ammonium group.

Conclusion

This compound is a molecule of significant interest in the fields of biochemistry, clinical diagnostics, and drug development. Its central role in fatty acid metabolism makes it a key indicator of cellular energy status and a diagnostic marker for various metabolic diseases. The experimental protocols outlined in this guide provide a foundation for the synthesis and detailed analysis of this important metabolite, facilitating further research into its physiological and pathophysiological roles. A thorough understanding of its chemical properties and biological functions is crucial for developing novel therapeutic strategies for metabolic disorders.

References

- 1. Determination of carnitine and acylcarnitines in plasma by high-performance liquid chromatography/electrospray ionization ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Rapid measurement of plasma acylcarnitines by liquid chromatography-tandem mass spectrometry without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

Octanoylcarnitine Chloride: A Definitive Biomarker for MCAD Deficiency

An In-depth Technical Guide for Researchers and Drug Development Professionals

Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency is an autosomal recessive inherited disorder of fatty acid β-oxidation. This condition can lead to severe metabolic crises, including hypoketotic hypoglycemia, seizures, coma, and even death, particularly during periods of fasting or illness. Early and accurate diagnosis is therefore critical. Octanoylcarnitine (C8), a key metabolite that accumulates in this disorder, has emerged as a highly sensitive and specific biomarker, revolutionizing newborn screening and diagnostic protocols. This technical guide provides a comprehensive overview of octanoylcarnitine's role as a biomarker for MCAD deficiency, with a focus on quantitative data, experimental methodologies, and the underlying biochemical pathways.

Quantitative Analysis of Octanoylcarnitine in MCAD Deficiency

The quantification of octanoylcarnitine in dried blood spots (DBS) using tandem mass spectrometry (MS/MS) is the cornerstone of newborn screening for MCAD deficiency.[1][2][3] The data consistently demonstrates a significant elevation of C8 levels in affected individuals compared to healthy newborns.

| Population Group | Number of Subjects | Median C8 Concentration (µmol/L) | Range of C8 Concentration (µmol/L) | Diagnostic Cutoff (µmol/L) | Reference |

| Healthy Newborns | 113 | Not Reported (majority at or below detection limit) | < 0.22 | > 0.52 | [1] |

| Newborns with MCAD Deficiency (< 3 days) | 16 | 8.4 | 3.1 - 28.3 | N/A | [1] |

| Older Patients with MCAD Deficiency (8 days - 7 years) | 16 | 1.57 | 0.33 - 4.4 | N/A | [1] |

| Newborns with MCAD Deficiency | 11 | 3.3 | Not Specified | > 0.52 | [4] |

| Newborns with MCAD Deficiency | 221 | 8.6 | 0.36 - 43.91 | N/A | [5] |

In addition to absolute C8 concentrations, ratios of octanoylcarnitine to other acylcarnitines, such as acetylcarnitine (C2) and decanoylcarnitine (C10), are valuable diagnostic markers that enhance specificity.[2][4][6][7]

| Ratio | Diagnostic Significance | Typical Cutoff Values | Reference |

| C8/C2 | Increased in MCAD deficiency | > 0.02 | [4][6] |

| C8/C10 | Increased in MCAD deficiency | > 1.85 | [4][6] |

Biochemical Pathway of Octanoylcarnitine Accumulation

In healthy individuals, medium-chain fatty acids are metabolized through mitochondrial β-oxidation to produce acetyl-CoA, a key molecule for energy production via the Krebs cycle and ketogenesis. MCAD is the enzyme responsible for the first step in the β-oxidation of medium-chain fatty acids (C6-C12). In individuals with MCAD deficiency, this enzymatic step is blocked, leading to an accumulation of medium-chain acyl-CoAs, primarily octanoyl-CoA. These excess acyl-CoAs are then conjugated with carnitine by carnitine acyltransferases to form acylcarnitines, such as octanoylcarnitine, which are then exported from the mitochondria and can be detected in the blood.[8]

Experimental Protocol: Acylcarnitine Analysis by Tandem Mass Spectrometry

The analysis of acylcarnitines from dried blood spots by tandem mass spectrometry is a high-throughput and robust method for newborn screening.[1][2][3] The general workflow involves sample preparation, mass spectrometric analysis, and data interpretation.

1. Sample Preparation (from Dried Blood Spot)

-

Punching: A 3.0 mm disk is punched from the dried blood spot into a 96-well microtiter plate.[9]

-

Extraction: An extraction solution containing internal standards (stable isotope-labeled acylcarnitines) in a solvent mixture (e.g., 85:15 acetonitrile:water) is added to each well.[9]

-

Incubation: The plate is incubated with shaking to facilitate the extraction of acylcarnitines from the blood spot.[9]

-

Derivatization (Butylation): The extracted acylcarnitines are often converted to their butyl esters to improve their chromatographic and mass spectrometric properties.[1][2] This typically involves the addition of butanolic HCl and heating.

-

Evaporation and Reconstitution: The solvent is evaporated, and the sample is reconstituted in a solvent suitable for injection into the mass spectrometer.

2. Tandem Mass Spectrometry (MS/MS) Analysis

-

Instrumentation: A tandem mass spectrometer, typically a triple quadrupole instrument, equipped with an electrospray ionization (ESI) source is used.[10]

-

Ionization: The sample is introduced into the ESI source, where the acylcarnitine butyl esters are ionized, typically forming protonated molecules [M+H]+.[10]

-

Precursor Ion Scanning: A common method for acylcarnitine analysis is precursor ion scanning. The first mass analyzer (Q1) scans a range of m/z values corresponding to the different acylcarnitine butyl esters. The second mass analyzer (Q3) is set to detect a specific fragment ion that is common to all acylcarnitine butyl esters (m/z 85).[2] This allows for the specific detection of all acylcarnitines in the sample.

3. Data Analysis and Interpretation

-

Quantification: The concentration of each acylcarnitine is determined by comparing the signal intensity of the analyte to that of its corresponding stable isotope-labeled internal standard.

-

Profile Evaluation: The acylcarnitine profile is examined for elevations in octanoylcarnitine and characteristic ratios (C8/C2, C8/C10) to identify individuals with potential MCAD deficiency.

-

Cutoff Values: Results are compared to established cutoff values to determine if they are within the normal range or indicative of a metabolic disorder.[4][6]

Conclusion

Octanoylcarnitine chloride is an exceptionally reliable and robust biomarker for the diagnosis of MCAD deficiency. Its dramatic elevation in affected individuals allows for clear differentiation from healthy populations, making it an ideal target for high-throughput newborn screening programs. The use of tandem mass spectrometry for its quantification provides the necessary sensitivity and specificity for early detection, which is paramount for preventing the severe clinical consequences of this disorder. Continued research and standardized methodologies will further enhance the utility of octanoylcarnitine in the management of MCAD deficiency and the development of novel therapeutic interventions.

References

- 1. Rapid diagnosis of MCAD deficiency: quantitative analysis of octanoylcarnitine and other acylcarnitines in newborn blood spots by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. [PDF] Rapid diagnosis of MCAD deficiency: quantitative analysis of octanoylcarnitine and other acylcarnitines in newborn blood spots by tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]

- 4. Relevance of Expanded Neonatal Screening of Medium-Chain Acyl Co-A Dehydrogenase Deficiency: Outcome of a Decade in Galicia (Spain) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 221 Newborn-Screened Neonates with Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency: Findings from the Inborn Errors of Metabolism Collaborative - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Newborn screening for medium-chain acyl-CoA dehydrogenase deficiency: regional experience and high incidence of carnitine deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Medium‐chain Acyl‐COA dehydrogenase deficiency: Pathogenesis, diagnosis, and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Improved Screening Method for Acylcarnitines and Amino Acids in Dried Blood Spots by LC-MS/MS [restek.com]

- 10. benchchem.com [benchchem.com]

The Emergence of Octanoylcarnitine: A Technical Guide to its Discovery and Role in Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octanoylcarnitine (C8), an acylcarnitine, has emerged as a pivotal biomarker in the field of metabolic research, particularly in the diagnosis and understanding of inherited metabolic disorders. This technical guide provides an in-depth exploration of the discovery, history, and significance of octanoylcarnitine, with a focus on its role in fatty acid oxidation and the diagnosis of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to offer a comprehensive resource for professionals in the field.

The Discovery of Octanoylcarnitine and its Link to MCAD Deficiency

The discovery and clinical significance of octanoylcarnitine are intrinsically linked to the advancement of analytical techniques for metabolite profiling, most notably tandem mass spectrometry (MS/MS).[1][2][3] In the late 20th century, the development of MS/MS for newborn screening revolutionized the detection of inborn errors of metabolism.[2][3] This technology enabled the sensitive and specific detection of acylcarnitines, which are esters of carnitine and fatty acids, from dried blood spots.[1][4][5]

A seminal moment in the history of octanoylcarnitine was its identification as the primary elevated metabolite in individuals with Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.[6][7][8] MCAD is a crucial enzyme in the mitochondrial β-oxidation of medium-chain fatty acids.[7][9] A deficiency in this enzyme leads to the accumulation of medium-chain fatty acids, which are subsequently esterified to carnitine, resulting in a significant increase in the concentration of octanoylcarnitine in bodily fluids.[7][9] This discovery established octanoylcarnitine as a highly sensitive and specific biomarker for MCAD deficiency, paving the way for its inclusion in newborn screening panels worldwide.[1][6][10]

Quantitative Data on Octanoylcarnitine Levels

The quantitative analysis of octanoylcarnitine is crucial for the diagnosis of MCAD deficiency. The following tables summarize key quantitative data from various studies, highlighting the stark contrast in octanoylcarnitine concentrations between healthy individuals and those with MCAD deficiency.

| Population | Sample Type | Octanoylcarnitine Concentration (μmol/L) | Reference |

| Healthy Newborns | Dried Blood Spots | Maximum of 0.22 (majority at or below detection limit) | [10] |

| Newborns with MCAD Deficiency (<3 days old) | Dried Blood Spots | Median: 8.4 (Range: 3.1–28.3) | [10] |

| Older Patients with MCAD Deficiency (8 days to 7 years) | Dried Blood Spots | Median: 1.57 (Range: 0.33–4.4) | [10] |

| Newborns with MCAD Deficiency (Screen Positive) | Dried Blood Spots | Median: 8.93 | [11] |

| False Positive Newborns | Dried Blood Spots | Median: 0.47 | [11] |

| Korean Pediatric Case 1 with MCADD (10 days old) | Plasma | 7.51 | [9] |

| Korean Pediatric Case 2 with MCADD (23 days old) | Plasma | 2.19 | [9] |

Table 1: Octanoylcarnitine Concentrations in Healthy vs. MCAD Deficient Individuals.

| Analyte | Patient Group | Median Concentration (uM) | Reference |

| Octanoylcarnitine (C8) | Infants homozygous for c.985A > G mutation | 12.13 | [11] |

| Octanoylcarnitine (C8) | Compound heterozygotes for c.985A > G and a second mutation | 2.01 | [11] |

Table 2: Octanoylcarnitine Levels Based on MCAD Genotype.

Signaling Pathways and Metabolic Role

Octanoylcarnitine is a key intermediate in the mitochondrial fatty acid β-oxidation pathway. This metabolic process is essential for energy production, particularly during periods of fasting or increased energy demand.

Figure 1: Mitochondrial Fatty Acid β-Oxidation Pathway. This diagram illustrates the transport of medium-chain fatty acids into the mitochondrial matrix and their subsequent breakdown. A deficiency in the MCAD enzyme leads to a blockage in this pathway and the accumulation of octanoylcarnitine.

Experimental Protocols

The primary method for the analysis of octanoylcarnitine is tandem mass spectrometry (MS/MS).[1][12] The general workflow is outlined below.

Protocol: Acylcarnitine Profiling from Dried Blood Spots by Tandem Mass Spectrometry

1. Sample Preparation:

-

A 3 mm disc is punched from a dried blood spot on a filter paper card.

-

The disc is placed into a well of a 96-well microtiter plate.

-

An extraction solution containing internal standards (isotopically labeled acylcarnitines, such as [2H3]octanoylcarnitine) in methanol is added to each well.[6]

-

The plate is agitated to facilitate the extraction of acylcarnitines.

-

The supernatant is transferred to a new plate and dried under nitrogen.

2. Derivatization (Butylation):

-

The plate is sealed and incubated to convert the acylcarnitines to their butyl esters. This derivatization improves their chromatographic and mass spectrometric properties.[6]

-

The butanolic-HCl is then evaporated under nitrogen.

-

The derivatized sample is reconstituted in a suitable solvent for injection into the mass spectrometer.

3. Tandem Mass Spectrometry Analysis:

-

Instrumentation: A tandem mass spectrometer (e.g., a triple quadrupole) equipped with an electrospray ionization (ESI) source is used.[1]

-

Ionization: ESI is used to generate protonated molecular ions [M+H]+ of the butyl-esterified acylcarnitines.[1]

-

MS/MS Scan Mode: A precursor ion scan of m/z 85 is typically employed. The carnitine moiety of all acylcarnitines fragments to produce a characteristic product ion at m/z 85. By scanning for all parent ions that produce this fragment, a profile of all acylcarnitines in the sample can be generated in a single analysis.

-

Quantification: The concentration of octanoylcarnitine is determined by comparing the ion intensity of the endogenous octanoylcarnitine (m/z 344 for the butyl ester) to that of the isotopically labeled internal standard ([2H3]octanoylcarnitine, m/z 347 for the butyl ester).[6]

Figure 2: Experimental Workflow for Acylcarnitine Analysis. This diagram outlines the key steps involved in the analysis of octanoylcarnitine from dried blood spots using tandem mass spectrometry.

Broader Implications and Future Directions

While the primary clinical application of octanoylcarnitine measurement is in the diagnosis of MCAD deficiency, research has also explored its potential as a biomarker in other conditions. Elevated levels of octanoylcarnitine and other acylcarnitines have been associated with cardiovascular disease and heart failure.[13] Furthermore, carnitine octanoyltransferase has been implicated in vascular calcification.[14]

The continued development of advanced analytical techniques, such as ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), allows for the separation of isomeric acylcarnitines, providing even greater specificity in metabolic profiling.[15][16] As our understanding of the intricate roles of acylcarnitines in metabolic homeostasis and disease pathogenesis deepens, the importance of octanoylcarnitine as a diagnostic and research tool is set to expand.

Conclusion

The discovery and application of octanoylcarnitine as a biomarker represent a significant milestone in metabolic research and clinical diagnostics. Its strong association with MCAD deficiency has enabled the widespread implementation of newborn screening programs, leading to early diagnosis and intervention, and ultimately saving lives. The analytical methods developed for its quantification have laid the groundwork for broader metabolomic studies. As research continues to unravel the complex interplay of fatty acid metabolism in various physiological and pathological states, octanoylcarnitine will undoubtedly remain a molecule of central importance to researchers, scientists, and drug development professionals.

References

- 1. benchchem.com [benchchem.com]

- 2. Tandem mass spectrometry: a new method for acylcarnitine profiling with potential for neonatal screening for inborn errors of metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tandem mass spectrometry: A new method for acylcarnitine profiling with potential for neonatal screening for inborn errors of metabolism | Semantic Scholar [semanticscholar.org]

- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 5. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 6. scispace.com [scispace.com]

- 7. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Blood Spot Disorders: Metabolic Disorders, Acylcarnitine Profile - MN Dept. of Health [health.state.mn.us]

- 9. KoreaMed Synapse [synapse.koreamed.org]

- 10. Rapid diagnosis of MCAD deficiency: quantitative analysis of octanoylcarnitine and other acylcarnitines in newborn blood spots by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Laboratory analysis of acylcarnitines, 2020 update: a technical standard of the American College of Medical Genetics and Genomics (ACMG) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Metabolic Impairment in Coronary Artery Disease: Elevated Serum Acylcarnitines Under the Spotlights - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Carnitine O-octanoyltransferase is a novel contributing factor in vascular calcification via promoting fatty acid metabolism and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quantitative acylcarnitine determination by UHPLC-MS/MS--Going beyond tandem MS acylcarnitine "profiles" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Role of Octanoylcarnitine Chloride in Cellular Energy Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octanoylcarnitine chloride, the ester of carnitine and octanoic acid, is a pivotal intermediate in cellular energy metabolism. As a medium-chain acylcarnitine, it plays a crucial role in the transport of fatty acids into the mitochondrial matrix for subsequent β-oxidation and energy production. This technical guide provides an in-depth exploration of the biochemical functions of this compound, its interaction with key metabolic enzymes and transporters, and its impact on cellular energy homeostasis. Detailed experimental protocols for studying its metabolic effects are provided, alongside a quantitative summary of its kinetic and physiological parameters. Signaling pathways and experimental workflows are visualized to offer a comprehensive understanding of its metabolic significance.

Introduction

Cellular energy production is a complex and highly regulated process, with fatty acids serving as a primary fuel source, particularly in tissues with high energy demands such as the heart and skeletal muscle. The transport of fatty acids across the inner mitochondrial membrane is a rate-limiting step in their oxidation and is facilitated by the carnitine shuttle system. Octanoylcarnitine is a key metabolite within this system, representing the transport form of the medium-chain fatty acid octanoate. Understanding the precise role and kinetics of this compound is essential for elucidating the mechanisms of fatty acid metabolism and for the development of therapeutic strategies for metabolic disorders.

Biochemical Function and Metabolic Pathways

Octanoylcarnitine's primary role is to carry octanoyl moieties from the cytoplasm and peroxisomes into the mitochondrial matrix, where they can be converted to octanoyl-CoA and enter the β-oxidation spiral.

The Carnitine Shuttle and Mitochondrial β-Oxidation

Long-chain fatty acids are activated to their acyl-CoA esters in the cytoplasm and then converted to acylcarnitines by carnitine palmitoyltransferase 1 (CPT1). These acylcarnitines are transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT) in exchange for free carnitine[1]. Once inside the matrix, carnitine palmitoyltransferase 2 (CPT2) converts the acylcarnitine back to acyl-CoA, which then undergoes β-oxidation. While this process is well-established for long-chain fatty acids, medium-chain fatty acids like octanoate have a more complex entry mechanism. They can either diffuse across the mitochondrial membrane and be activated in the matrix or be handled by the carnitine shuttle.

Octanoylcarnitine itself can be directly transported into the mitochondria via CACT, where it is a substrate for CPT2 or potentially other carnitine acyltransferases to yield octanoyl-CoA for β-oxidation.

Peroxisomal β-Oxidation and the Role of CROT

Very long-chain fatty acids undergo initial rounds of β-oxidation in peroxisomes. This process generates medium-chain acyl-CoAs, such as octanoyl-CoA. These medium-chain acyl-CoAs are then converted to their corresponding acylcarnitines by carnitine octanoyltransferase (CROT) for export from the peroxisome and subsequent transport to the mitochondria for complete oxidation[2][3][4][5]. Therefore, octanoylcarnitine serves as a key shuttle molecule not only from the cytoplasm but also from peroxisomes to the mitochondria.

Quantitative Data

The following tables summarize key quantitative data regarding the interaction of octanoylcarnitine with metabolic enzymes and its physiological concentrations.

| Enzyme | Species | Substrate | Km (mM) | Vmax (nmol/mg·min) | Ki (mM) | Reference |

| Carnitine-Acylcarnitine Translocase (CACT) | Rat Heart | Carnitine | 0.38 - 1.50 | 0.20 - 0.34 | [6] | |

| Carnitine-Acylcarnitine Translocase (CACT) | Rat Heart | Octanoylcarnitine | 0.10 | [6] |

| Enzyme | Species | Substrate | kcat (s-1) | KM (µM) | kcat/KM (M-1s-1) | Reference |

| CROT | Human | Octanoyl-CoA | 130 ± 10 | 11 ± 2 | 1.2 x 107 | [2] |

| CRAT | Human | Octanoyl-CoA | 150 ± 10 | 13 ± 2 | 1.2 x 107 | [2] |

| Condition | Tissue/Fluid | Concentration (µM) | Reference |

| Healthy Newborns | Dried Blood Spot | < 0.22 | [7] |

| MCAD Deficiency | Dried Blood Spot | 3.1 - 28.3 | [7] |

| Healthy Children (1-13 years) | Blood | 0.006 - 0.127 | [8] |

| Treatment | Tissue | Parameter | Effect | Concentration | Reference |

| D-Octanoylcarnitine (IC) | Swine Heart | Fatty Acid Oxidation | No significant suppression | 0.5 - 3.9 mM | [9] |

| D-Octanoylcarnitine (IC) | Swine Heart | Acyl-CoA Levels | Reduced (p ≤ 0.002) | 0.5 - 3.9 mM | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the role of this compound in cellular energy metabolism.

Measurement of Mitochondrial Respiration using Octanoylcarnitine as a Substrate

This protocol describes the measurement of oxygen consumption in isolated mitochondria using octanoylcarnitine as a fuel source.

Materials:

-

Isolated mitochondria (from tissue or cultured cells)

-

Respiration Buffer (e.g., MiR05: 0.5 mM EGTA, 3 mM MgCl₂, 60 mM K-lactobionate, 20 mM taurine, 10 mM KH₂PO₄, 20 mM HEPES, 110 mM sucrose, 1 g/L BSA, pH 7.1)

-

This compound solution (e.g., 100 mM stock in dH₂O)

-

Malate solution (e.g., 200 mM stock in dH₂O)

-

ADP solution (e.g., 50 mM stock in dH₂O)

-

Oligomycin (e.g., 2.5 mg/mL in ethanol)

-

FCCP (carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone) (e.g., 1 mM in ethanol)

-

Rotenone (e.g., 0.5 mM in ethanol)

-

Antimycin A (e.g., 2.5 mg/mL in ethanol)

-

High-resolution respirometer (e.g., Oroboros Oxygraph-2k)

Procedure:

-

Calibrate the respirometer according to the manufacturer's instructions.

-

Add 2 mL of respiration buffer to the respirometer chamber and allow it to equilibrate to the desired temperature (e.g., 37°C).

-

Add isolated mitochondria (e.g., 0.05-0.1 mg/mL final concentration) to the chamber and record the baseline oxygen consumption (State 1).

-

Add malate to a final concentration of 2 mM. Malate is required as a co-substrate to replenish TCA cycle intermediates.

-

Add this compound to a final concentration of 0.5 mM to initiate fatty acid oxidation-driven respiration (State 2).

-

Add ADP to a final concentration of 1 mM to stimulate ATP synthesis (State 3).

-

After a stable State 3 respiration is achieved, add oligomycin (e.g., 2.5 µg/mL) to inhibit ATP synthase and measure the leak respiration (State 4o).

-

Titrate FCCP in small increments (e.g., 0.5 µM steps) to uncouple respiration and determine the maximal electron transport system capacity (ETSC).

-

Finally, add rotenone (e.g., 0.5 µM) and antimycin A (e.g., 2.5 µg/mL) to inhibit Complex I and Complex III, respectively, and measure the residual oxygen consumption (ROX).

Measurement of ATP Production in Isolated Mitochondria

This protocol quantifies ATP synthesis driven by octanoylcarnitine oxidation using a luciferin/luciferase-based assay.

Materials:

-

Isolated mitochondria

-

ATP measurement buffer (e.g., 150 mM KCl, 25 mM Tris-HCl, 2 mM EDTA, 0.1% BSA, 10 mM K-phosphate, 0.1 mM MgCl₂, pH 7.4)

-

This compound solution

-

Malate solution

-

ADP solution

-

Luciferin-luciferase ATP assay kit

-

Luminometer

Procedure:

-

Prepare a reaction mixture containing ATP measurement buffer, octanoylcarnitine (0.5 mM), and malate (2 mM).

-

Add isolated mitochondria (e.g., 25 µg) to the reaction mixture.

-

Initiate the reaction by adding ADP (e.g., 100 µM).

-

At specific time points (e.g., 0, 1, 2, 5, 10 minutes), take aliquots of the reaction mixture and stop the reaction by adding a perchloric acid solution.

-

Neutralize the samples with KOH.

-

Centrifuge to remove the precipitate.

-

Measure the ATP concentration in the supernatant using a luciferin-luciferase assay according to the kit manufacturer's instructions in a luminometer.

-

Generate an ATP standard curve to quantify the results.

Analysis of TCA Cycle Intermediates by LC-MS/MS

This protocol outlines the extraction and analysis of TCA cycle intermediates from cells treated with octanoylcarnitine.

Materials:

-

Cultured cells (e.g., hepatocytes, myotubes)

-

This compound

-

Extraction solvent (e.g., 80% methanol, -80°C)

-

LC-MS/MS system

Procedure:

-

Culture cells to the desired confluency.

-

Treat the cells with this compound at various concentrations and for different durations.

-

Rapidly wash the cells with ice-cold saline.

-

Quench metabolism and extract metabolites by adding ice-cold 80% methanol.

-

Scrape the cells and collect the cell lysate.

-

Centrifuge the lysate to pellet cell debris.

-

Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis.

-

Analyze the samples using a validated LC-MS/MS method for the separation and quantification of TCA cycle intermediates[10][11][12][13][14].

Signaling Pathways and Regulatory Interactions

The metabolism of octanoylcarnitine is intricately linked to the broader network of cellular energy regulation.

Regulation of Fatty Acid Oxidation

The availability of octanoylcarnitine can influence the rate of fatty acid oxidation. High levels of octanoylcarnitine can compete with other acylcarnitines for transport by CACT, potentially affecting the oxidation of other fatty acid species. Furthermore, the product of its oxidation, acetyl-CoA, is a key regulator of several metabolic enzymes.

Interplay with the TCA Cycle

The acetyl-CoA produced from the β-oxidation of octanoylcarnitine is a primary fuel for the Tricarboxylic Acid (TCA) cycle. An increased influx of acetyl-CoA from fatty acid oxidation can lead to an increase in the levels of TCA cycle intermediates and enhance the production of reducing equivalents (NADH and FADH₂) for the electron transport chain.

References

- 1. Carnitine-Acylcarnitine Translocase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Carnitine octanoyltransferase is important for the assimilation of exogenous acetyl-L-carnitine into acetyl-CoA in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carnitine O-octanoyltransferase - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Carnitine O-octanoyltransferase is a novel contributing factor in vascular calcification via promoting fatty acid metabolism and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Carnitine:acylcarnitine translocase of rat heart mitochondria. Competition for carnitine uptake by carnitine esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cloud-clone.com [cloud-clone.com]

- 8. Human Metabolome Database: Showing metabocard for Octanoylcarnitine (HMDB0000791) [hmdb.ca]

- 9. Effects of (+)-octanoylcarnitine in intact myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development of a LC-MS/MS Method for the Simultaneous Detection of Tricarboxylic Acid Cycle Intermediates in a Range of Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Simultaneous Measurement of Tricarboxylic Acid Cycle Intermediates in Different Biological Matrices Using Liquid Chromatography–Tandem Mass Spectrometry; Quantitation and Comparison of TCA Cycle Intermediates in Human Serum, Plasma, Kasumi-1 Cell and Murine Liver Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 12. lcms.cz [lcms.cz]

- 13. waters.com [waters.com]

- 14. lcms.cz [lcms.cz]

The Significance of Octanoylcarnitine in Inborn Errors of Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octanoylcarnitine (C8) is a critical biomarker in the diagnosis and management of several inborn errors of metabolism, particularly those affecting fatty acid oxidation. As an intermediate in the metabolism of medium-chain fatty acids, its accumulation in biological fluids is a key indicator of enzymatic defects within the mitochondrial beta-oxidation pathway. This technical guide provides an in-depth overview of the significance of octanoylcarnitine, including its metabolic context, associated disorders, and the analytical methods used for its quantification.

The Role of Octanoylcarnitine in Fatty Acid Metabolism

Octanoylcarnitine is an acylcarnitine, a molecule formed when a fatty acid is esterified to carnitine. This process is essential for the transport of long-chain fatty acids across the inner mitochondrial membrane, a critical step for their subsequent breakdown to produce energy. While medium-chain fatty acids like octanoic acid can cross the inner mitochondrial membrane without the need for the carnitine shuttle, they are converted to their acyl-CoA esters within the mitochondrial matrix. When the beta-oxidation pathway is impaired, these medium-chain acyl-CoAs can be converted to their corresponding acylcarnitines, including octanoylcarnitine, which then accumulate and can be detected in blood and urine.

The mitochondrial fatty acid beta-oxidation spiral is a four-step process that sequentially shortens the fatty acyl-CoA chain by two carbons, producing acetyl-CoA, FADH2, and NADH. A defect in any of the enzymes involved in this pathway can lead to the accumulation of specific acylcarnitine species.

Inborn Errors of Metabolism Associated with Elevated Octanoylcarnitine

Elevated levels of octanoylcarnitine are a primary biomarker for several inborn errors of metabolism. The specific pattern of acylcarnitine elevation, in conjunction with other clinical and laboratory findings, is crucial for accurate diagnosis.

Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency

MCAD deficiency is the most common inherited disorder of fatty acid oxidation and is characterized by a profound elevation of octanoylcarnitine.[1][2][3][4] The deficiency of the MCAD enzyme leads to a blockage in the beta-oxidation of medium-chain fatty acids, resulting in the accumulation of octanoyl-CoA, which is then converted to octanoylcarnitine.

Glutaric Aciduria Type II (GA-II)

Also known as Multiple Acyl-CoA Dehydrogenase Deficiency (MADD), GA-II is a disorder of electron transfer in the mitochondrial respiratory chain, affecting the function of multiple acyl-CoA dehydrogenases.[5][6][7][8][9] This leads to a more complex acylcarnitine profile with elevations of short-, medium-, and long-chain acylcarnitines, including octanoylcarnitine.[10]

Carnitine Palmitoyltransferase II (CPT II) Deficiency

CPT II deficiency is a disorder of long-chain fatty acid oxidation. While the primary markers are elevated long-chain acylcarnitines (C16, C18:1), secondary elevations of other acylcarnitines, including octanoylcarnitine, can sometimes be observed, although typically not to the extent seen in MCAD deficiency.[11][12][13][14][15] The diagnostic utility of ratios of different acylcarnitines, such as (C16+C18:1)/C2, is particularly important in CPT II deficiency.[5][11]

Quantitative Data Presentation

The following tables summarize the typical concentrations of octanoylcarnitine in dried blood spots (DBS) from healthy newborns and individuals with specific inborn errors of metabolism. These values can vary between laboratories and methodologies.

| Analyte | Healthy Newborns (DBS) | MCAD Deficiency (DBS) | Glutaric Aciduria Type II (DBS) | CPT II Deficiency (Plasma) |

| Octanoylcarnitine (C8) | < 0.22 µmol/L[1][2][3][4] | 3.1 - 28.3 µmol/L[1][2][3][4] | Elevated (often with other acylcarnitines)[7] | Generally normal to slightly elevated[12] |

| C8/C10 Ratio | < 5[16] | > 5[16] | Variable | Not a primary marker |

| (C16+C18:1)/C2 Ratio | Normal | Normal | May be elevated | Significantly elevated[5][11] |

Experimental Protocols

Acylcarnitine Analysis by Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry is the gold standard for acylcarnitine profiling in newborn screening and diagnostic testing. The following is a generalized protocol for the analysis of acylcarnitines from dried blood spots.

1. Sample Preparation:

-

A 3 mm disc is punched from a dried blood spot into a 96-well microtiter plate.

-

An extraction solution containing methanol and a mixture of stable isotope-labeled internal standards (e.g., d3-octanoylcarnitine) is added to each well.

-

The plate is agitated to facilitate the extraction of acylcarnitines.

-

The supernatant is transferred to a new plate and evaporated to dryness under a stream of nitrogen.

2. Derivatization (Butylation):

-

A solution of 3N HCl in n-butanol is added to each well.

-

The plate is sealed and incubated at 65°C for 15 minutes to convert the acylcarnitines to their butyl esters.

-

The butanolic HCl is evaporated to dryness.

3. Analysis:

-

The dried residue is reconstituted in a mobile phase solution.

-

The sample is introduced into the tandem mass spectrometer, typically via flow injection or liquid chromatography.

-

The mass spectrometer is operated in positive ion mode, and acylcarnitines are detected using precursor ion scanning of m/z 85 or multiple reaction monitoring (MRM).

MCAD Enzyme Activity Assay in Fibroblasts

This assay measures the activity of the MCAD enzyme in cultured fibroblasts to confirm a diagnosis of MCAD deficiency.

1. Cell Culture and Homogenization:

-

Patient and control fibroblasts are cultured to confluency.

-

Cells are harvested and washed with phosphate-buffered saline (PBS).

-

The cell pellet is resuspended in a homogenization buffer and sonicated on ice to prepare a cell homogenate.

-

Protein concentration of the homogenate is determined.

2. Enzyme Reaction:

-

The reaction mixture contains the cell homogenate, a reaction buffer, and the substrate, octanoyl-CoA.

-

The reaction is initiated by the addition of an electron acceptor, such as ferricenium hexafluorophosphate.

-

The reaction is incubated at 37°C for a defined period.

3. Detection and Quantification:

-

The reduction of the electron acceptor is monitored spectrophotometrically at a specific wavelength.

-

The rate of the reaction is calculated and expressed as nmol of substrate consumed per minute per milligram of protein.

-

The patient's enzyme activity is compared to that of control fibroblasts.[17]

Cellular Fatty Acid Oxidation Assay

This assay measures the overall capacity of cultured cells to oxidize fatty acids.

1. Cell Culture:

-

Patient and control fibroblasts or other relevant cell types are seeded in a multi-well plate and grown to confluency.

2. Radiolabeled Substrate Incubation:

-

The culture medium is replaced with a medium containing a radiolabeled fatty acid, such as [1-¹⁴C]octanoic acid or [9,10-³H]palmitic acid, complexed to bovine serum albumin (BSA).

-

The cells are incubated at 37°C for a set period to allow for the uptake and oxidation of the radiolabeled fatty acid.

3. Measurement of Oxidation Products:

-

The reaction is stopped, and the amount of radiolabeled water-soluble metabolites (for ³H-labeled substrates) or ¹⁴CO₂ (for ¹⁴C-labeled substrates) produced is quantified.

-

For ³H-labeled substrates, the medium is collected, and the radiolabeled water is separated from the labeled substrate by ion-exchange chromatography.

-

For ¹⁴C-labeled substrates, the released ¹⁴CO₂ is trapped and measured by scintillation counting.

4. Data Analysis:

-

The rate of fatty acid oxidation is calculated and normalized to the protein content of the cells.

-

The patient's cellular fatty acid oxidation rate is compared to that of control cells.[18][19]

Diagnostic Workflow

The following diagram illustrates a typical diagnostic workflow for an infant with a positive newborn screen for an inborn error of metabolism associated with elevated octanoylcarnitine.

Conclusion

Octanoylcarnitine is a pivotal biomarker in the field of inborn errors of metabolism. Its accurate quantification by tandem mass spectrometry is a cornerstone of newborn screening programs worldwide, enabling the early detection and treatment of life-threatening disorders such as MCAD deficiency. A comprehensive understanding of the metabolic pathways involving octanoylcarnitine, the spectrum of associated diseases, and the methodologies for its analysis is essential for researchers, clinicians, and drug development professionals working to improve the lives of individuals affected by these rare genetic conditions. Further research into the precise roles of octanoylcarnitine and other acylcarnitines in cellular pathophysiology will continue to advance our understanding and treatment of these complex metabolic diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Rapid diagnosis of MCAD deficiency: quantitative analysis of octanoylcarnitine and other acylcarnitines in newborn blood spots by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Detection of myocardial medium-chain fatty acid oxidation and tricarboxylic acid cycle activity with hyperpolarized [1-13 C]octanoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. dshs.texas.gov [dshs.texas.gov]

- 7. Newborn Screening for Glutaric Aciduria-II: The New England Experience - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Glutaric acidemia type II | Newborn Screening [newbornscreening.hrsa.gov]

- 9. mdpi.com [mdpi.com]

- 10. Hyperprolinemia in Type 2 Glutaric Aciduria and MADD-Like Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Carnitine palmitoyltransferase II (CPT II) deficiency responsible for refractory cardiac arrhythmias, acute multiorgan failure and early fatal outcome - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Carnitine Palmitoyltransferase II (CPT2) Deficiency in a Patient With Recurrent Rhabdomyolysis: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Detection of Early Onset Carnitine Palmitoyltransferase II Deficiency by Newborn Screening: Should CPT II Deficiency Be a Primary Disease Target? [mdpi.com]

- 14. Experience with carnitine palmitoyltransferase II deficiency: diagnostic challenges in the myopathic form - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Carnitine Palmitoyltransferase II Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. scispace.com [scispace.com]

- 17. Development of a Tandem Mass Spectrometry Method for Rapid Measurement of Medium- and Very-Long-Chain Acyl-CoA Dehydrogenase Activity in Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Messenger RNA rescues medium-chain acyl-CoA dehydrogenase deficiency in fibroblasts from patients and a murine model - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

Physiological Concentrations of Octanoylcarnitine in Plasma: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physiological concentrations of octanoylcarnitine in human plasma. Octanoylcarnitine (C8) is a critical intermediate in the mitochondrial beta-oxidation of medium-chain fatty acids. Its quantification in plasma is a key diagnostic marker for inborn errors of metabolism, particularly Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency. This document summarizes quantitative data, details common experimental protocols, and illustrates relevant metabolic and experimental workflows.

Quantitative Data on Plasma Octanoylcarnitine Concentrations

The physiological concentrations of octanoylcarnitine in plasma are generally low and can vary with age. The most extensive data is available for newborns due to the widespread implementation of newborn screening programs for MCAD deficiency. Data for older children and adults are less frequently reported as absolute concentrations with means and standard deviations, but reference ranges are available.

| Population/Age Group | Sample Type | Concentration (µmol/L) | Reference |

| Newborns (≤ 7 days) | Dried Blood Spot | < 0.22 (maximum in healthy individuals) | [1] |

| Dried Blood Spot | 0.05 - 0.25 (87.8% of healthy newborns) | [2] | |

| Dried Blood Spot | Remained relatively constant during the first 2 weeks of life | [3] | |

| Plasma | < 0.19 | [4] | |

| Infants & Children (8 days - 7 years) | Plasma | < 0.45 | [4] |

| Children & Adolescents (> 8 years) | Plasma | < 0.78 | [4] |

| Turkish Pediatric Population (≤ 1 month) | Dried Blood Spot | 0.04 - 0.22 (1st - 99th percentile) | [5] |

| Turkish Pediatric Population (2 months - 1 year) | Dried Blood Spot | 0.03 - 0.17 (1st - 99th percentile) | [5] |

| Turkish Pediatric Population (2 - 5 years) | Dried Blood Spot | 0.03 - 0.15 (1st - 99th percentile) | [5] |

| Turkish Pediatric Population (6 - 10 years) | Dried Blood Spot | 0.03 - 0.16 (1st - 99th percentile) | [5] |

| Turkish Pediatric Population (11 - 18 years) | Dried Blood Spot | 0.04 - 0.20 (1st - 99th percentile) | [5] |

| Healthy Adults | Plasma | Data on mean/median concentrations are limited; focus is often on total and free carnitine. | [6] |

Experimental Protocols for Octanoylcarnitine Quantification

The gold standard for the quantification of octanoylcarnitine and other acylcarnitines in biological matrices is tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS).

Sample Preparation: Plasma

-

Protein Precipitation: To a small volume of plasma (e.g., 10-50 µL), add a threefold volume of cold acetonitrile containing a mixture of stable isotope-labeled internal standards (e.g., d3-octanoylcarnitine).

-

Vortexing: Vigorously mix the sample to ensure complete protein precipitation.

-